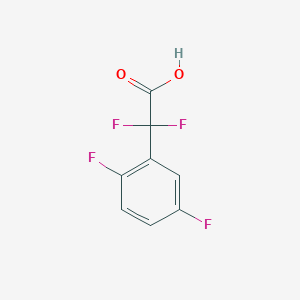

2-(2,5-Difluorophenyl)-2,2-difluoroacetic acid

Description

Properties

IUPAC Name |

2-(2,5-difluorophenyl)-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O2/c9-4-1-2-6(10)5(3-4)8(11,12)7(13)14/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZYQCUAOWAGAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(C(=O)O)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339922-71-2 | |

| Record name | 2-(2,5-difluorophenyl)-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Difluorophenyl)-2,2-difluoroacetic acid typically involves the fluorination of phenylacetic acid derivatives. One common method is the electrophilic fluorination of 2,5-difluorophenylacetic acid using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination reactors equipped with advanced temperature and pressure control systems. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Difluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, esters, or amides.

Reduction: Alcohols or other reduced derivatives.

Substitution: Fluorinated derivatives with different functional groups.

Scientific Research Applications

2-(2,5-Difluorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules.

Biology: The compound can be employed in the study of enzyme inhibition and as a probe in biological assays.

Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 2-(2,5-Difluorophenyl)-2,2-difluoroacetic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(3,5-Difluorophenyl)-2,2-difluoroacetic Acid

- CAS No.: Not explicitly listed (analogous to CAS 1339922-71-2).

- Key Difference : Fluorine substituents at the 3- and 5-positions on the phenyl ring instead of 2- and 5-.

- Impact: Reduced steric hindrance compared to the 2,5-isomer.

2-(2,4-Dichlorophenyl)-2,2-difluoroacetic Acid

- CAS No.: Not explicitly listed (referenced in synthesis methods).

- Key Difference : Chlorine substituents at 2- and 4-positions instead of fluorine.

- Impact :

Functional Group Modifications

2,5-Difluoromandelic Acid (CAS 207853-61-0)

- Key Difference : Hydroxyl (-OH) group replaces one fluorine in the acetic acid moiety.

- Impact: Increased polarity and solubility in aqueous media. Potential for chiral resolution in pharmaceutical synthesis due to the hydroxyl group .

Ethyl 2-(2,5-Dichlorophenyl)-2,2-difluoroacetate (CAS 1215206-21-5)

Hybrid Structures with Additional Functional Groups

2-((2,6-Difluorophenyl)Amino)-2-Oxoacetic Acid

- CAS No.: Not explicitly listed (related to CAS 2411635-69-1).

- Key Difference: Amino (-NH₂) and oxo (=O) groups replace fluorines.

- Impact: Enhanced hydrogen-bonding capacity, improving solubility and bioavailability. Potential use in peptide mimetics or enzyme inhibitors .

Methyl 2-Amino-2-(2,5-difluorophenyl)acetate Hydrochloride (CAS 1251923-42-8)

Comparative Data Table

Biological Activity

2-(2,5-Difluorophenyl)-2,2-difluoroacetic acid is a synthetic compound characterized by its unique difluorophenyl structure. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic properties. The presence of fluorine atoms is known to enhance metabolic stability and bioactivity, making this compound a candidate for further research.

- Molecular Formula : C8H4F4O2

- Molecular Weight : 208.11 g/mol

- Structural Features : The compound contains two fluorine atoms on the phenyl ring and two additional fluorine atoms on the acetic acid moiety, contributing to its unique chemical behavior.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several pharmacological properties:

- Anti-inflammatory Activity : Compounds with similar structures often demonstrate significant anti-inflammatory effects. The introduction of fluorine typically enhances the interaction with biological targets.

- Analgesic Properties : Preliminary studies indicate potential analgesic effects, which warrant further investigation in clinical settings.

The exact mechanism of action for this compound remains unclear. However, it is hypothesized that the compound may interact with cyclooxygenase (COX) enzymes or other inflammatory mediators based on its structural analogs.

Case Studies and Experimental Data

- Synthesis and Evaluation : A study synthesized various difluorinated compounds and evaluated their biological activities. Among them, those structurally similar to this compound showed promising anti-inflammatory and analgesic effects in vitro .

- Comparative Analysis : A comparative analysis of difluorinated compounds indicated that those with a similar difluorophenyl structure exhibited enhanced lipophilicity and bioavailability, suggesting improved pharmacokinetic profiles .

Data Table: Comparison of Biological Activities

| Compound Name | Anti-inflammatory Activity | Analgesic Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Moderate | Moderate | TBD |

| 5-(2,2-Difluorocyclopropyl)-uridine | High | High | 5 |

| 3-Fluoro-4-methylbenzoic Acid | Low | Moderate | TBD |

Note: TBD = To Be Determined based on further studies.

Potential Applications

Given its promising biological activity, this compound could have applications in:

- Pharmaceutical Development : As a potential candidate for developing new anti-inflammatory drugs.

- Agrochemicals : Due to its unique structure and properties that may enhance efficacy in pest control formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.